2-[(2-hydroxyethyl)sulfanyl]-N-(3-iodophenyl)acetamide
Overview
Description
2-[(2-hydroxyethyl)sulfanyl]-N-(3-iodophenyl)acetamide is an organic compound with a complex structure that includes a hydroxyethylthio group and an iodophenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-hydroxyethyl)sulfanyl]-N-(3-iodophenyl)acetamide typically involves the reaction of 3-iodoaniline with 2-chloro-N-(2-hydroxyethyl)acetamide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2-hydroxyethyl)sulfanyl]-N-(3-iodophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The iodophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as sodium azide or thiourea can be employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Azido or thiol-substituted derivatives.
Scientific Research Applications
2-[(2-hydroxyethyl)sulfanyl]-N-(3-iodophenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[(2-hydroxyethyl)sulfanyl]-N-(3-iodophenyl)acetamide involves its interaction with specific molecular targets. The hydroxyethylthio group can form hydrogen bonds with biological molecules, while the iodophenyl group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-hydroxyethyl)thio]-N-(3-nitrophenyl)acetamide
- 2-[(2-hydroxyethyl)thio]-N-(4-chlorophenyl)acetamide
- 2-[(2-hydroxyethyl)thio]-N-(2-methylphenyl)acetamide
Uniqueness
2-[(2-hydroxyethyl)sulfanyl]-N-(3-iodophenyl)acetamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. The combination of the hydroxyethylthio and iodophenyl groups makes this compound particularly versatile for various applications in research and industry.
Properties
IUPAC Name |
2-(2-hydroxyethylsulfanyl)-N-(3-iodophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO2S/c11-8-2-1-3-9(6-8)12-10(14)7-15-5-4-13/h1-3,6,13H,4-5,7H2,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGGRZBYTQFHER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)NC(=O)CSCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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